Lividin-1a Versus Lividin-1: Single Residue Variation and Its Functional Implications
Lividin-1a (LPFVAGVAAEMMQHVYCAASKKC) and Lividin-1 (ILPFVAGVAAEMMQHVYCAASKKC) are co-identified peptides from Rana (Odorrana) livida skin secretion [1]. The sole sequence difference is an N-terminal isoleucine present in Lividin-1 but absent in Lividin-1a. No direct comparative antimicrobial, hemolytic, or cytotoxicity assays between these two peptides have been published. Their classification as structural homologs is based on sequence alignment rather than functional equivalence [1]. For procurement decisions, this means that Lividin-1a and Lividin-1 cannot be assumed to be interchangeable without experimental validation in the user's specific assay system.
| Evidence Dimension | Amino acid sequence |
|---|---|
| Target Compound Data | LPFVAGVAAEMMQHVYCAASKKC (23 aa, no N-terminal Ile) |
| Comparator Or Baseline | Lividin-1: ILPFVAGVAAEMMQHVYCAASKKC (24 aa, with N-terminal Ile) |
| Quantified Difference | Single N-terminal isoleucine residue difference; 1 amino acid length difference (23 vs 24 aa) |
| Conditions | Sequence alignment from cDNA cloning and mass spectrometric characterization of skin secretion fractions |
Why This Matters
A single N-terminal residue can alter peptide hydrophobicity and membrane insertion dynamics, potentially affecting antimicrobial potency and selectivity; procurement of the correct variant is essential for experimental reproducibility.
- [1] Zhou M, Chen T, Walker B, Shaw C. Lividins: novel antimicrobial peptide homologs from the skin secretion of the Chinese Large Odorous frog, Rana (Odorrana) livida. Peptides. 2006;27(9):2118-2123. View Source
